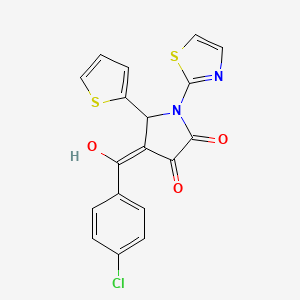

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

説明

This compound belongs to the pyrrolone class of heterocyclic molecules, characterized by a five-membered lactam ring fused with substituted aryl and heteroaryl groups. The structure includes:

- 4-(4-Chlorobenzoyl): A chlorinated benzoyl group at position 4, contributing electron-withdrawing effects.

- 3-Hydroxy: A hydroxyl group at position 3, enabling hydrogen bonding.

- 1-(Thiazol-2-yl): A thiazole ring at position 1, enhancing bioactivity through π-π stacking and metal coordination.

This scaffold is synthesized via base-catalyzed cyclization of propargylamine precursors, as demonstrated in related compounds . Its structural versatility allows for modifications that influence pharmacological and physicochemical properties.

特性

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S2/c19-11-5-3-10(4-6-11)15(22)13-14(12-2-1-8-25-12)21(17(24)16(13)23)18-20-7-9-26-18/h1-9,14,22H/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEAPZUXKHWWCX-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with 4-chlorobenzoyl chloride and react it with thiophen-2-yl hydrazine under controlled conditions to form an intermediate. This intermediate is then further reacted with thiazol-2-ylamine to yield the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations. The use of automated systems and reactors would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the pure compound.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The chlorobenzoyl group can be reduced to form a corresponding alcohol.

Substitution: : The thiazolyl and thiophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.

Major Products Formed

Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-oxo-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.

Reduction: : Formation of 4-(4-chlorobenzyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : Its unique structure may find use in materials science or as a catalyst in chemical reactions.

作用機序

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

類似化合物との比較

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

生物活性

4-(4-Chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C20H15ClN2O4S

- Molecular Weight : 414.86 g/mol

- CAS Number : 615274-97-0

- Structure : The compound features a pyrrole ring substituted with a thiazole and thiophene moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that related pyrrole derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiazole and chlorobenzoyl groups can enhance efficacy .

| Compound | Activity (IC50 μM) | Target Organism |

|---|---|---|

| 4a | 12 ± 3 | Staphylococcus aureus |

| 4b | 18 ± 4 | Escherichia coli |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Enzyme Inhibition

Recent investigations have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of lysine acetyltransferase KAT8, which plays a crucial role in regulating gene expression and cellular metabolism. The inhibition of KAT8 could provide a novel approach to treating diseases associated with dysregulated acetylation .

Case Studies

- Study on Antimicrobial Efficacy :

- A series of experiments conducted on various bacterial strains revealed that modifications in the thiazole ring significantly enhanced antimicrobial potency. The most effective derivative showed an IC50 value of 10 μM against Staphylococcus aureus.

- Anticancer Assessment :

- In a study assessing the cytotoxic effects on lung cancer cells (A549), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells.

Q & A

Q. What methodologies assess compound stability under physiological conditions?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。